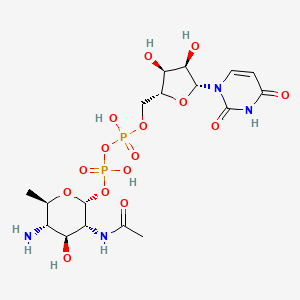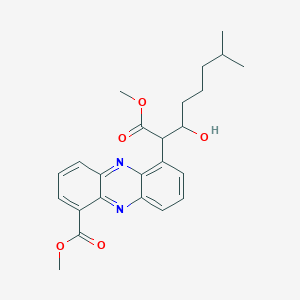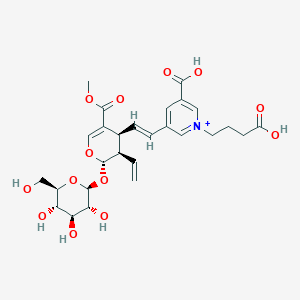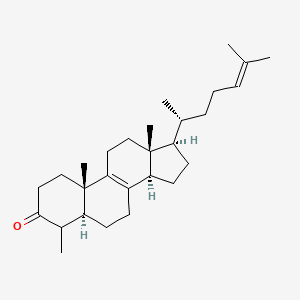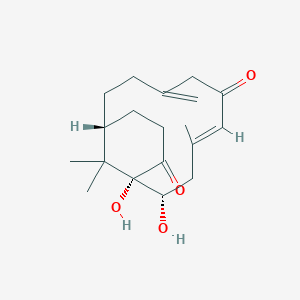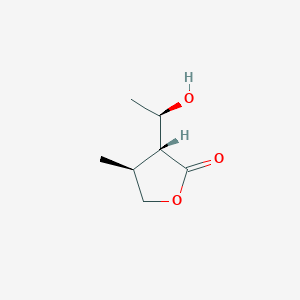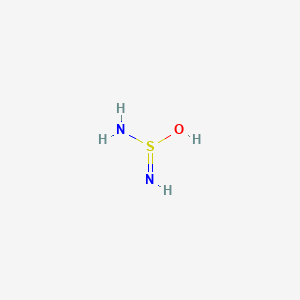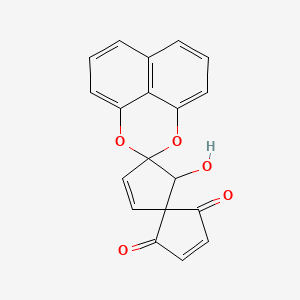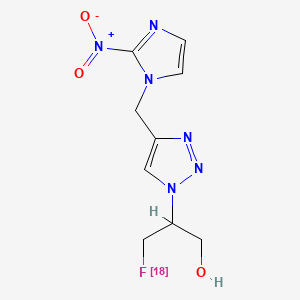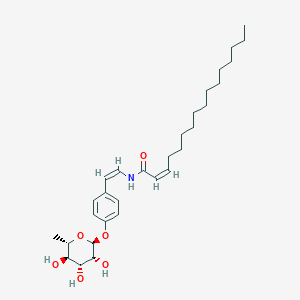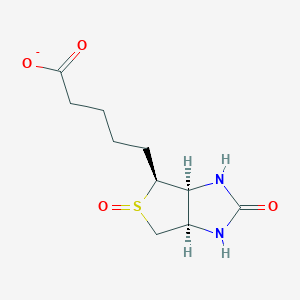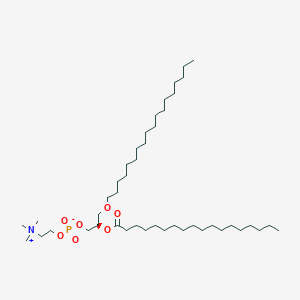
1-Octadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-octadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-36:0 in which the alkyl and acyl groups specified at positions 1 and 2 are octadecyl and octadecanoyl respectively. It is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a phosphatidylcholine O-36:0. It derives from an octadecanoic acid.
Aplicaciones Científicas De Investigación
Interaction with Potassium Channels
Potier et al. (2011) studied the interaction of 1-Octadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine (also known as edelfosine) with potassium channels. They found that this compound could interact with plasma membrane ion channels and modulate their function, highlighting its potential in targeting cellular mechanisms (Potier et al., 2011).
Effects on Membrane Biophysics
Torrecillas et al. (2006) examined the effects of edelfosine on the physical properties of model membranes. Their findings suggest that this compound can significantly alter membrane biophysics, which may contribute to understanding its mechanism of action in biological systems (Torrecillas et al., 2006).
Influence on Lipid Rafts
Research by Heczková and Slotte (2006) showed that edelfosine can stabilize cholesterol–sphingomyelin domains (lipid rafts) in cell membranes. This study provides insights into how edelfosine may affect cell membrane properties and functions (Heczková & Slotte, 2006).
Impact on Raft Organization
Ausili et al. (2008) investigated the effect of edelfosine on raft structures in model membranes. Their findings suggest that edelfosine can significantly modify the structure of these rafts, which might be a crucial aspect of its mode of action in cells (Ausili et al., 2008).
Presence in Mycoplasma fermentans
Wagner et al. (2000) identified ether lipids, similar to 1-Octadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This discovery adds to the understanding of membrane lipid composition in different organisms (Wagner et al., 2000).
Antiproliferative Properties
Li et al. (2001) synthesized a photoactivatable analogue of edelfosine to study its antiproliferative effects. This research contributes to the understanding of how such compounds can be used to inhibit cell proliferation in cancer research (Li et al., 2001).
Enzymatic Assay Differentiation
El Alaoui et al. (2016) developed an enzymatic assay to measure specific activities using synthetic glycerophosphatidylcholines, including compounds similar to edelfosine. This assay helps in distinguishing between different enzyme activities, offering a tool for biochemical research (El Alaoui et al., 2016).
Propiedades
Nombre del producto |
1-Octadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C44H90NO7P |
Peso molecular |
776.2 g/mol |
Nombre IUPAC |
[(2R)-2-octadecanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H90NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h43H,6-42H2,1-5H3/t43-/m1/s1 |
Clave InChI |
BKEDGKIMIUGHDV-VZUYHUTRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
